![molecular formula C18H12BrN B1532562 2-Bromo-9-phenyl-9H-carbazole CAS No. 94994-62-4](/img/structure/B1532562.png)
2-Bromo-9-phenyl-9H-carbazole
Overview
Description
2-Bromo-9-phenyl-9H-carbazole (2-Br-9-Ph-9H-Cz) is an organic compound belonging to the carbazole class of heterocycles. It is a valuable building block used in the synthesis of a variety of organic compounds. 2-Br-9-Ph-9H-Cz has been widely studied for its potential applications in a number of scientific fields, such as medicinal chemistry, analytical chemistry, and biochemistry.
Scientific Research Applications
Organic Electronics and OLEDs
2-Bromo-9-phenyl-9H-carbazole: is extensively used in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs) . Its molecular structure allows for efficient charge transport, making it an ideal material for use as a hole-transporting layer in OLEDs. This compound contributes to the enhancement of device performance, including higher brightness and longer operational stability.
Photovoltaic Devices
In the realm of solar energy, 2-Bromo-9-phenyl-9H-carbazole serves as a key component in the synthesis of materials for dye-sensitized solar cells (DSSCs) . Its strong absorption and good electrochemical properties facilitate the conversion of solar energy into electricity, thus playing a crucial role in the efficiency of photovoltaic devices.
Biosensors
The compound’s electroactive nature makes it suitable for incorporation into biosensors . By modifying electrodes with polymers derived from 2-Bromo-9-phenyl-9H-carbazole , researchers can develop sensitive biosensors for detecting various biological and chemical substances .
Electrochemical Transistors
2-Bromo-9-phenyl-9H-carbazole: derivatives are used to create conducting polymers that exhibit high charge carrier mobility. These materials are promising for use in electrochemical transistors , which are essential components in the development of flexible and wearable electronic devices .
Corrosion Inhibition
The compound’s derivatives have been explored for their potential in corrosion inhibition . They can be integrated into coatings to protect metals from corrosion, which is particularly beneficial in harsh environmental conditions .
Rechargeable Batteries
In the field of energy storage, 2-Bromo-9-phenyl-9H-carbazole is a candidate for creating materials for rechargeable batteries . Its stable electrochemical properties can lead to the development of batteries with improved capacity and longevity .
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant for the preparation of oled screens and electronic devices , suggesting that its targets could be the organic materials used in these devices.
Mode of Action
It is known that this compound is used in the synthesis of materials for oled screens and electronic devices , indicating that it may interact with other compounds to form complex structures that exhibit desirable electronic properties.
Biochemical Pathways
Given its use in the synthesis of materials for oled screens and electronic devices , it is likely involved in pathways related to electronic conduction and light emission.
Pharmacokinetics
As a synthetic compound used in the production of electronic devices
Result of Action
Given its use in the synthesis of materials for oled screens and electronic devices , it can be inferred that its action results in the formation of materials with specific electronic and optical properties.
properties
IUPAC Name |
2-bromo-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLDGRGXOSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94994-62-4 | |
Record name | 2-Bromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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